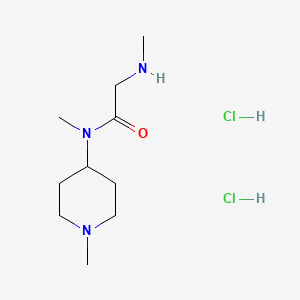

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.2ClH/c1-11-8-10(14)13(3)9-4-6-12(2)7-5-9;;/h9,11H,4-8H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUDBERWAFFQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N(C)C1CCN(CC1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Overview of the Synthesis

The synthesis typically begins with the formation of the acetamide core, followed by selective methylation and amination steps to introduce the methylamino and piperidinyl groups. The final step involves the conversion of the free base to its dihydrochloride salt, which enhances stability and solubility for research applications.

Detailed Synthetic Route

Step 1: Preparation of the Acetamide Intermediate

- Reactants: Chloroacetyl chloride and N-methyl-p-nitroaniline.

- Conditions: The reaction occurs in ethyl acetate at 50–55°C for approximately 2 hours.

- Reaction: Chloroacetyl chloride undergoes nucleophilic acyl substitution with N-methyl-p-nitroaniline, forming a chloroacetamide intermediate.

Step 2: Amination with Methylpiperazine

- Reactants: The chloroacetamide intermediate and 1-methylpiperazine.

- Conditions: The mixture is heated at 45–50°C for about 4.5 hours.

- Reaction: Nucleophilic substitution where the piperazine nitrogen displaces the chloride, forming the N-(1-methylpiperidin-4-yl)acetamide derivative.

Step 3: Reduction and Purification

- Addition of Ammonia: Saturated ammonia solution is added to facilitate the formation of the free base.

- Isolation: The product is extracted with ethyl acetate, washed, dried, and recrystallized to obtain a high-purity compound.

Step 4: Formation of Dihydrochloride Salt

- Reaction: The free base is treated with hydrochloric acid to produce the dihydrochloride salt, which is more stable and soluble for research applications.

Reaction Data and Conditions Summary

| Step | Reactants | Solvent | Temperature | Duration | Key Notes |

|---|---|---|---|---|---|

| 1 | Chloroacetyl chloride + N-methyl-p-nitroaniline | Ethyl acetate | 50–55°C | 2 hours | Acylation of aromatic amine |

| 2 | Chloroacetamide + 1-methylpiperazine | Ethyl acetate | 45–50°C | 4.5 hours | Nucleophilic substitution |

| 3 | Ammonia solution | Ethyl acetate | 20–25°C | 1 hour | Neutralization and extraction |

| 4 | Free base + HCl | - | Room temperature | - | Salt formation |

Data Table of Key Parameters

| Parameter | Value | Reference |

|---|---|---|

| Molecular weight | 272.21 g/mol | |

| Yield | Approximately 79.27% | |

| Purity | >98% | |

| Reaction temperature | 45–55°C | |

| Reaction time | 2–4.5 hours |

Notes on Optimization and Industrial Relevance

- Reaction Control: Precise temperature regulation during acylation and amination steps is crucial to prevent side reactions and maximize yield.

- Purification: Recrystallization from ethyl acetate ensures high purity, essential for pharmacological research.

- Salt Formation: Conversion to dihydrochloride enhances compound stability, solubility, and handling safety in laboratory settings.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Chemical Properties and Structure

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride is characterized by the following chemical structure:

- Molecular Formula : C10H23Cl2N3O

- Molecular Weight : 248.22 g/mol

- CAS Number : 1334147-60-2

The compound features a piperidine ring, which is significant for its interaction with biological targets, particularly in the central nervous system (CNS).

Pharmacological Studies

This compound has been investigated for its effects on various neuropharmacological pathways. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems.

- Opioid Receptor Modulation : Preliminary studies indicate that compounds like this compound may exhibit activity at opioid receptors, which could be relevant for pain management therapies .

Drug Development

Research has focused on this compound's potential as a lead candidate for developing new analgesics or anesthetics. The modulation of histone lysine demethylases (KDMs) has been highlighted as a possible mechanism through which this compound exerts its effects .

| Application Area | Details |

|---|---|

| Pain Management | Potential opioid receptor activity |

| Anesthetic Research | Investigated for anesthetic properties |

| Epigenetic Regulation | Modulation of KDMs for therapeutic effects |

Biochemical Research

In proteomics, the compound is utilized in studying protein interactions and modifications due to its ability to influence cellular signaling pathways. It serves as a tool for understanding the dynamics of protein function under various physiological conditions .

Case Studies and Findings

Several studies have documented the effects and applications of this compound:

- Analgesic Efficacy : A study demonstrated that derivatives of this compound exhibited analgesic properties comparable to traditional opioids but with a potentially lower risk of addiction .

- Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from oxidative stress, suggesting its role in neurodegenerative disease models .

- Histone Demethylase Inhibition : Investigations revealed that this compound could inhibit specific KDMs, leading to changes in gene expression that may have therapeutic implications in cancer treatment .

Mechanism of Action

The mechanism of action of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Acetamide Derivatives

The following table summarizes key structural and functional differences:

Key Observations:

Backbone Flexibility: The target compound shares an acetamide core with alachlor (pesticide) and α-methylfentanyl (opioid), but its piperidinyl and methylamino groups distinguish it from agricultural or analgesic derivatives .

Salt Forms : Unlike neutral agrochemicals (e.g., alachlor), the dihydrochloride form of the target compound likely improves bioavailability for CNS applications, similar to α-methylfentanyl hydrochloride .

Pharmacological and Industrial Relevance

- CNS Applications: The target compound’s piperidinyl group is a hallmark of neuromodulators (e.g., fentanyl analogues), though its methylamino substitution may reduce opioid receptor affinity compared to α-methylfentanyl .

- Agrochemical Contrast : Chloroacetamides like alachlor and pretilachlor prioritize lipophilicity for plant membrane penetration, whereas the target compound’s polar dihydrochloride form suggests aqueous compatibility for injectable formulations.

- Synthetic Feasibility : The absence of complex heterocycles (cf. EP 2 586 780 A1 derivatives ) may simplify synthesis but limit functional diversity.

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:

Biological Activity

N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H23Cl2N3O

- Molar Mass : 250.22 g/mol

This compound features a piperidine ring, which is known for its ability to interact with various neurotransmitter systems.

Research indicates that this compound acts primarily as an antagonist at certain receptor sites. Its structural similarity to other piperidine derivatives suggests that it may influence neurotransmitter release and receptor activation, particularly within the central nervous system.

Key Mechanisms:

- Opioid Receptor Interaction : Preliminary studies suggest that this compound may interact with opioid receptors, although specific binding affinities and functional outcomes require further elucidation .

- Dopaminergic Modulation : The presence of the methylpiperidine moiety hints at potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or depression .

1. Antidepressant Effects

Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels may contribute to these effects, positioning the compound as a candidate for further exploration in mood disorder therapies.

2. Analgesic Properties

Given its potential interaction with opioid receptors, this compound may also possess analgesic properties. This is particularly relevant in the context of chronic pain management where traditional opioids may pose risks of addiction .

Table 1: Summary of Research Findings on Biological Activity

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride, and what key reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via carbodiimide-mediated amidation, where intermediates like 1-methylpiperidin-4-amine react with activated carboxylic acid derivatives. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically impact yield. Purification via recrystallization or column chromatography ensures >95% purity. Characterization using NMR (1H, 13C) and mass spectrometry (MS) confirms structural integrity .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- 1H/13C NMR : Assign peaks to verify methylamino, piperidinyl, and acetamide moieties. For example, methyl protons typically appear at δ 2.1–2.5 ppm, while piperidinyl protons resonate at δ 1.5–3.0 ppm .

- MS : Electrospray ionization (ESI-MS) detects the molecular ion [M+H]+ at m/z 243.17 (calculated for C9H20Cl2N2O) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity and resolve impurities .

Q. What are the solubility properties of this dihydrochloride salt in common solvents, and how does this impact experimental design?

- Methodological Answer: The dihydrochloride salt is freely soluble in water and polar solvents (e.g., ethanol, methanol) due to ionic interactions. Solubility in non-polar solvents (e.g., dichloromethane) is limited. This property informs solvent selection for in vitro assays (aqueous buffers) or crystallization studies (mixed solvents like ethanol/water) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data related to conformational isomers of this compound?

- Methodological Answer: X-ray crystallography reveals conformational flexibility in the piperidinyl and acetamide groups. For example, dihedral angles between aromatic and heterocyclic rings may vary (e.g., 44.5°–77.5°). Use R22(10) hydrogen-bonded dimer analysis to distinguish between polymorphs. Refinement with riding H-atom models (N–H = 0.88 Å) ensures accurate bond-length validation .

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent variations on biological activity?

- Methodological Answer:

- Substituent Modification : Replace the methyl group on the piperidine ring with halogens (e.g., Cl, F) or bulkier groups (e.g., phenyl) to assess steric/electronic effects.

- Bioactivity Assays : Test analogs for receptor binding (e.g., GPCRs) or enzyme inhibition using radioligand displacement or fluorescence-based assays. Correlate substituent polarity (logP) with activity trends .

Q. What methodological approaches are effective in identifying and quantifying synthetic impurities or degradation products?

- Methodological Answer:

- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with a limit of quantification (LOQ) <0.1%. Use gradient elution (0.1% formic acid in acetonitrile/water) for separation.

- Stability Studies : Accelerated degradation under heat (40–60°C) or UV light identifies labile functional groups (e.g., amide hydrolysis). Quantify degradation products using validated HPLC methods .

Q. How does the compound’s stability under varying pH, temperature, and humidity conditions affect storage and handling protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.